Aurora Kinase Inhibitor II
Overview
Description
Aurora kinase inhibitor II is a small molecule inhibitor that targets the aurora kinases, a family of serine/threonine kinases. These kinases play a crucial role in the regulation of mitosis and are often overexpressed in various cancers . This compound has shown promise in preclinical and clinical studies as a potential therapeutic agent for cancer treatment .
Mechanism of Action
Target of Action
Aurora Kinase Inhibitor II primarily targets the Aurora kinases, a family of serine/threonine kinases essential for the onset and progression of mitosis . The Aurora kinase family consists of three members: Aurora A (AURKA), Aurora B (AURKB), and Aurora C (AURKC) . AURKA promotes the G2/M transition by promoting centrosome maturation and mitotic spindle assembly . AURKB and AURKC are chromosome-passenger complex proteins, crucial for chromosome binding to kinetochores and segregation of chromosomes .
Mode of Action
This compound interacts with its targets by inhibiting their kinase activity. This inhibition disrupts the normal function of the Aurora kinases, leading to a failure in the regulation of mitosis . For instance, the inhibition of AURKA prevents the promotion of centrosome maturation and mitotic spindle assembly, which are necessary for the G2/M transition .
Biochemical Pathways
The inhibition of Aurora kinases affects several biochemical pathways. These kinases play a key role in the control of mitosis . They are involved in crucial checkpoint regulation pathways such as spindle assembly checkpoint, alignment of metaphase chromosomes, and chromosomal biorientation . Therefore, the inhibition of these kinases can lead to the disruption of these pathways, affecting the normal cell cycle and leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound is still under investigation. It has been reported that the compound azd2811, a potent and selective inhibitor of aurora b kinase, has shown sustained drug exposure for several days post-dose . This suggests that this compound may also have similar ADME properties, but further studies are needed to confirm this.
Result of Action
The inhibition of Aurora kinases by this compound leads to a dramatic increase in chromosome number, modification of the cell cycle, and induction of apoptosis . This results in the inhibition of tumor growth in various cancer models . For instance, the combination of radiation and an AURKA inhibitor increased DNA damage and apoptosis and decreased MYCN protein levels .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the cellular and subcellular localization of Aurora kinases can affect the efficacy of the inhibitor . Moreover, the expression of Aurora kinases can vary among different types of cells, which can also influence the inhibitor’s action
Biochemical Analysis
Biochemical Properties
Aurora Kinase Inhibitor II interacts with Aurora kinases, specifically Aurora A and Aurora B, which play crucial roles in mitosis . The inhibitor binds to the ATP-binding pocket of these kinases, leading to diminished kinase activity . This interaction disrupts the normal function of Aurora kinases, including their role in promoting centrosome maturation, chromosome alignment, and segregation .
Cellular Effects
The effects of this compound on cells are primarily related to its impact on cell division. By inhibiting Aurora kinases, the compound disrupts the normal progression of mitosis . This can lead to cell cycle arrest, preventing cancer cells from proliferating . Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with Aurora kinases. The inhibitor binds to the ATP-binding pocket of these kinases, preventing them from phosphorylating their substrates . This can lead to changes in gene expression and disrupt the normal function of proteins regulated by Aurora kinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the inhibitor has been shown to cause accumulation of tumor cells in mitosis with high expression of antigen-presentation genes over time . Information on the product’s stability and degradation over time is currently limited.
Metabolic Pathways
This compound is involved in the regulation of mitotic processes, which are part of the cell cycle metabolic pathway . The inhibitor interacts with Aurora kinases, which are enzymes that play a key role in this pathway .
Subcellular Localization
This compound targets Aurora kinases, which have distinct subcellular localizations. Aurora A is associated with centrosomes and spindle poles, while Aurora B is a chromosomal passenger protein . Therefore, the inhibitor is likely to localize to these subcellular compartments where its targets reside.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aurora kinase inhibitor II typically involves multi-step organic synthesis. . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Aurora kinase inhibitor II undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable leaving group.
Major Products: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce various derivatives with altered biological activity .
Scientific Research Applications
Aurora kinase inhibitor II has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study kinase activity and inhibition mechanisms.
Biology: Investigates the role of aurora kinases in cell cycle regulation and mitosis.
Industry: Potential use in the development of targeted cancer therapies and diagnostic tools.
Comparison with Similar Compounds
Aurora kinase inhibitor II is unique in its high selectivity and potency against aurora kinases compared to other inhibitors. Similar compounds include:
VX-680: A potent inhibitor of aurora kinases with broad-spectrum activity.
Alisertib: A selective inhibitor of aurora kinase A, currently in clinical trials.
CCT129202: An imidazopyridine inhibitor with high selectivity for aurora kinases.
This compound stands out due to its balanced inhibition of all three aurora kinases (A, B, and C), making it a versatile tool for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-29-20-12-18-19(13-21(20)30-2)24-14-25-22(18)26-16-8-10-17(11-9-16)27-23(28)15-6-4-3-5-7-15/h3-14H,1-2H3,(H,27,28)(H,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYVCWQAHSYYOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00425012 | |
Record name | Aurora Kinase Inhibitor II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331770-21-9 | |
Record name | Aurora kinase inhibitor II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0331770219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aurora Kinase Inhibitor II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00425012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AURORA KINASE INHIBITOR II | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57YX8GY957 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Aurora Kinase Inhibitor II in the context of prostate cancer cells?
A1: While the exact mechanism of this compound is not detailed in these studies, it is used as a tool to inhibit Aurora Kinases. Aurora Kinases are a family of serine/threonine kinases that play a crucial role in cell cycle progression, particularly in mitosis. [, , ] Overexpression of these kinases is often observed in various cancers, including prostate cancer, and is associated with aggressive tumor behavior. By inhibiting Aurora Kinases, this compound likely disrupts cell division and proliferation in prostate cancer cells.
Q2: What role does RALA play in prostate cancer, and how is it relevant to the research on this compound?
A2: The studies identify RALA, a member of the Ras superfamily, as a direct target of miR-331-3p. [, , ] RALA expression is found to be elevated in prostate cancer and correlates with higher Gleason grades, indicating a potential role in tumor progression. The research demonstrates that downregulating RALA, either through miR-331-3p overexpression or siRNAs, inhibits prostate cancer cell proliferation and migration. Furthermore, combining siRALA with this compound also shows synergistic effects in reducing colony formation, further supporting RALA as a potential therapeutic target in prostate cancer.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.